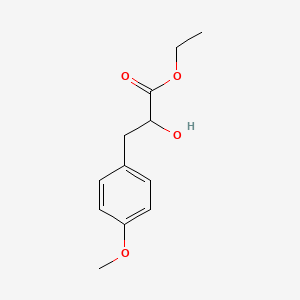

Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate

CAS No.: 55301-58-1

Cat. No.: VC8279250

Molecular Formula: C12H16O4

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55301-58-1 |

|---|---|

| Molecular Formula | C12H16O4 |

| Molecular Weight | 224.25 g/mol |

| IUPAC Name | ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate |

| Standard InChI | InChI=1S/C12H16O4/c1-3-16-12(14)11(13)8-9-4-6-10(15-2)7-5-9/h4-7,11,13H,3,8H2,1-2H3 |

| Standard InChI Key | DRMAXCVIVGDCGQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(CC1=CC=C(C=C1)OC)O |

| Canonical SMILES | CCOC(=O)C(CC1=CC=C(C=C1)OC)O |

Introduction

Chemical Identity

IUPAC Name: Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate

Molecular Formula: C12H16O4

Molecular Weight: 224.25 g/mol

Structural Features:

-

A hydroxy group (-OH) attached to the second carbon of the propanoate chain.

-

A methoxy group (-OCH3) on the para position of the phenyl ring.

Synthesis

Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate can be synthesized through esterification or transesterification reactions involving phenolic precursors. The general synthetic route includes:

-

Starting Materials:

-

4-Methoxyphenol (as the aromatic precursor).

-

Ethanol (as the alcohol source for ester formation).

-

Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

-

-

Reaction Process:

-

The reaction involves heating phenolic derivatives with ethanol under reflux, often in the presence of an acid catalyst.

-

The hydroxyl group on the aromatic ring remains unreacted due to steric hindrance and selective reactivity.

-

-

Purification:

-

The product is purified using recrystallization or column chromatography.

-

Applications and Uses

Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate has applications in various fields due to its functional groups and structural versatility:

-

Pharmaceuticals:

-

It serves as an intermediate in synthesizing bioactive compounds, particularly those targeting oxidative stress or inflammation.

-

Derivatives of this compound are explored for potential antioxidant or antimicrobial properties.

-

-

Flavor and Fragrance Industry:

-

The methoxyphenyl group contributes to its aromatic properties, making it useful in flavoring agents or perfumes.

-

-

Chemical Research:

-

It is used as a model compound for studying ester hydrolysis and transesterification reactions.

-

Its structure is often analyzed using spectroscopic techniques such as NMR and FT-IR.

-

Spectroscopic Characterization

Ethyl 2-hydroxy-3-(4-methoxyphenyl)propanoate can be characterized using various spectroscopic methods:

-

NMR (Nuclear Magnetic Resonance):

-

Proton NMR (H NMR): Distinct signals for aromatic protons, methoxy group (-OCH3), hydroxyl group (-OH), and ethyl ester protons.

-

Carbon NMR (C NMR): Peaks corresponding to ester carbon, aromatic carbons, and aliphatic carbons.

-

-

FT-IR (Fourier Transform Infrared Spectroscopy):

-

Strong absorption bands for ester carbonyl () stretching around 1730 cm.

-

Hydroxyl () stretching near 3400 cm.

-

Aromatic ring vibrations observed between 1500–1600 cm.

-

Example Data Table for FT-IR Spectra:

| Wavenumber (cm) | Assignment |

|---|---|

| ~3400 | O-H Stretching |

| ~1730 | C=O Stretching (Ester) |

| ~1600 | Aromatic C=C Stretching |

| ~1250 | C-O Stretching (Ester) |

Related Compounds

Ethyl esters of phenolic acids are a broad class of compounds with varying substituents on the aromatic ring. Examples include:

-

Methyl vanillate (methyl ester of vanillic acid).

-

Ethyl ferulate (ethyl ester of ferulic acid).

These compounds share similar physical properties but differ in biological activity due to variations in functional groups.

Research Insights

Recent studies have focused on derivatives of this compound for their biological activities:

-

Antioxidant Activity:

-

The hydroxyl and methoxy groups enhance radical scavenging ability, making it a potential candidate for oxidative stress mitigation.

-

-

Antimicrobial Properties:

-

Phenolic esters exhibit inhibitory effects against bacterial strains due to their ability to disrupt microbial cell walls.

-

-

Spectroscopic Studies:

-

Advanced spectroscopic techniques like HSQC and HMBC NMR have been applied to confirm structural details and study intramolecular interactions.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume